molecular formula C15H21Cl2N B13705512 1-[1-(2,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(2,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine

Cat. No.: B13705512
M. Wt: 286.2 g/mol
InChI Key: UTNMBNFINYBWJL-UHFFFAOYSA-N
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Description

1-[1-(2,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound with the molecular formula C15H21Cl2N It is characterized by the presence of a cyclobutyl ring substituted with a 2,5-dichlorophenyl group and a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2,5-Dichlorophenyl Group: The 2,5-dichlorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable nucleophile.

    Attachment of the Butylamine Chain: The butylamine chain is attached through an amination reaction, where an amine group is introduced to the cyclobutyl ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-[1-(2,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(2,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(2,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine: Similar structure with a different position of chlorine atoms.

    1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine: Another positional isomer with chlorine atoms at different positions.

Uniqueness

1-[1-(2,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to its specific substitution pattern on the cyclobutyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dichlorophenyl group may confer distinct properties compared to other positional isomers.

Properties

Molecular Formula

C15H21Cl2N

Molecular Weight

286.2 g/mol

IUPAC Name

1-[1-(2,5-dichlorophenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H21Cl2N/c1-10(2)8-14(18)15(6-3-7-15)12-9-11(16)4-5-13(12)17/h4-5,9-10,14H,3,6-8,18H2,1-2H3

InChI Key

UTNMBNFINYBWJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=C(C=CC(=C2)Cl)Cl)N

Origin of Product

United States

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